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molecular formula C26H32ClNO6S2 B8563496 Clopidogrel Camphorsulfonate

Clopidogrel Camphorsulfonate

Cat. No. B8563496
M. Wt: 554.1 g/mol
InChI Key: XEENARPWPCQXST-UHFFFAOYSA-N
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Patent
US06670486B1

Procedure details

To the suspension made of 200 g of (+)-(2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid methyl ester (−)-camphorsulfonic acid salt and 800 ml of dichloromethane is added 800 ml of sodium hydrogene carbonate solution. After stirring the organic phase is separated by decantation. The (+)-(2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid methyl ester is obtained as a solution in 800 ml of dichloromethane. The solution is dried over sodium sulfate and the solvent is removed in vacuo.
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three
Name
(+)-(2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid methyl ester

Identifiers

REACTION_CXSMILES
C12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.[CH3:16][O:17][C:18](=[O:36])[CH:19]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[Cl:35])[N:20]1[CH2:25][CH2:24][C:23]2[S:26][CH:27]=[CH:28][C:22]=2[CH2:21]1.[Na]>ClCCl>[CH3:16][O:17][C:18](=[O:36])[CH:19]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[Cl:35])[N:20]1[CH2:25][CH2:24][C:23]2[S:26][CH:27]=[CH:28][C:22]=2[CH2:21]1 |f:0.1,^1:36|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O.COC(C(N2CC1=C(CC2)SC=C1)C1=C(C=CC=C1)Cl)=O
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring the organic phase
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is separated by decantation

Outcomes

Product
Name
(+)-(2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid methyl ester
Type
product
Smiles
COC(C(N1CC2=C(CC1)SC=C2)C2=C(C=CC=C2)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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